7-Methoxytryptamine
Overview
Description
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .
Molecular Structure Analysis
The molecular structure of 7-Methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxytryptamine are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .Physical And Chemical Properties Analysis
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .Scientific Research Applications
Biosynthesis and Circadian Rhythm
7-Methoxytryptamine, a compound related to serotonin, has been studied for its role in biosynthesis and circadian rhythms. In the pineal gland of golden hamsters, a day-night rhythmicity was observed in the amount of 5-methoxytryptamine, a related compound, indicating its potential involvement in circadian processes (Galzin et al., 1988).
Neuropharmacological Studies
Research on 5-methoxytryptamine, a structurally similar compound to 7-methoxytryptamine, has provided insights into its potential neuropharmacological properties. Studies have explored its effects on serotonin-containing neurons in the brain, suggesting a more powerful effect on presynaptic neurons (De Montigny & Aghajanian, 1977).
Radioprotective Effects
The radioprotective effects of 5-methoxytryptamine, closely related to 7-methoxytryptamine, were studied for their impact on colony-forming cells, revealing a protective effect in both low and high dose ranges (Fehér, Gidáli, & Sztanyik, 1968).
Role in Plant Physiology
7-Methoxytryptamine's analog, melatonin (N-acetyl-5-methoxytryptamine), has been studied in plants, where it influences flowering in the short-day plant Chenopodium rubrum. This suggests a potential role of similar compounds in plant physiological processes (Kolar, Johnson, & Macháčková, 2003).
Analytical Detection and Measurement
Analytical techniques have been developed for detecting and measuring 5-methoxytryptamine in various tissues, indicating the importance of this compound in various biological contexts and possibly extending to 7-methoxytryptamine (Prozialeck, Boehme, & Vogel, 1978).
Hemodynamic Effects in Animal Models
Studies on 5-methoxytryptamine have shown its impact on systemic and regional hemodynamics in rats, suggesting the compound's influence on cardiovascular physiology (Platonova & Medvedev, 1992)
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxytryptamine | |
CAS RN |
2436-04-6 | |
Record name | 7-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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